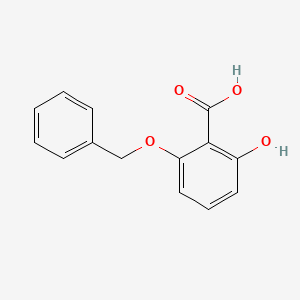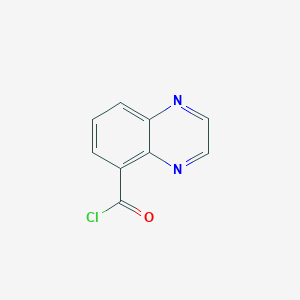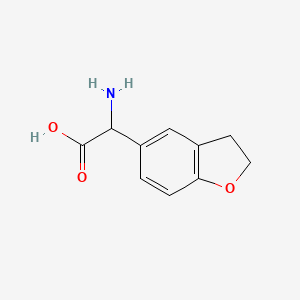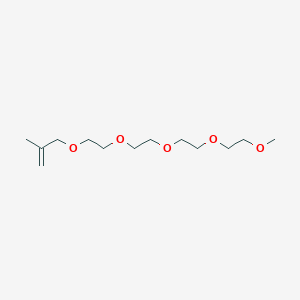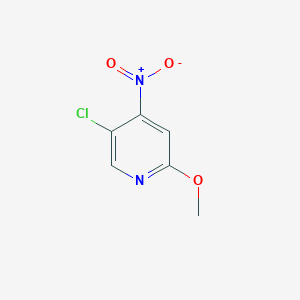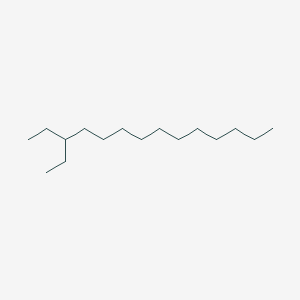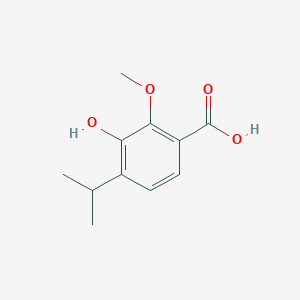![molecular formula C17H16O3 B3280643 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate CAS No. 72009-86-0](/img/structure/B3280643.png)
2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate
Vue d'ensemble
Description
“2-([1,1’-Biphenyl]-2-yloxy)ethyl acrylate” is a compound that is related to 2-Biphenylyl acrylate . The latter is a compound with the molecular formula C15H12O2 . It is also related to ethyl acrylate, which is the ethyl ester of acrylic acid . Ethyl acrylate is used as a raw material for fiber processing agents, adhesives, coatings, plastics, acrylic rubber, and emulsions .
Synthesis Analysis
The synthesis of related compounds such as 3-hydroxy-2-aryl acrylate involves various approaches . For instance, the synthesis of ethyl acrylate involves the acid-catalyzed esterification of acrylic acid . Another method involves the reaction of an alcohol with (meth)acryloyl chloride .Molecular Structure Analysis
The molecular structure of 2-Biphenylyl acrylate, a related compound, has a molecular formula of C15H12O2, an average mass of 224.255 Da, and a monoisotopic mass of 224.083725 Da .Chemical Reactions Analysis
Ethyl acrylate, a related compound, can react vigorously with oxidizing reagents, peroxides, strong alkalis, and polymerization initiators . It can also undergo spontaneous thermal polymerization at high temperatures .Physical And Chemical Properties Analysis
Ethyl acrylate, a related compound, is a colorless liquid with a characteristic acrid odor . It has a boiling point of 99.5°C and a molecular weight of 100.1 .Applications De Recherche Scientifique
Synthesis of Complex Compounds
2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate is used as an intermediate in the synthesis of complex compounds. Xu et al. (2015) developed a one-pot, three-component Wittig–SNAr approach to synthesize various ethyl acrylates including ethyl (E)-3-[4-(morpholino-1-yl)-3-nitrophenyl]acrylate and its analogues. These compounds serve as intermediates for aurora 2 kinase inhibitors. The process highlights the efficient formation of new bonds under environmentally benign conditions using water as a solvent (Xu et al., 2015).
Polymer Industry Applications
In the polymer industry, 2-ethylhexyl acrylate is a widely used acrylate, synthesized via Fisher esterification. Wang et al. (2020) proposed using deep eutectic solvent (DES [Im:2PTSA]) as a dual solvent-catalyst for the esterification process. This method intensifies the process, offering an environmentally friendly alternative and showcasing the application of acrylates in industrial polymer production (Wang et al., 2020).
Synthesis of Novel Polymers
Eftekhari‐Sis and Ghahramani (2015) synthesized the monomer 2-{5-[4-((4-nitrophenyl)diazenyl)phenyl]-1,3,4-oxadiazol-2-ylthio}ethyl acrylate (NDPOE-acrylate), which was then copolymerized with N-isopropylacrylamide to create a dual pH and temperature responsive polymeric sensor. This showcases the potential of 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate derivatives in creating specialized polymers with specific environmental responsiveness (Eftekhari‐Sis & Ghahramani, 2015).
Polymerization Studies
The study of polymerization of various acrylates has been a significant area of research. For example, Ros et al. (2018) explored the hydrolysis rates of polymers based on 2-(dimethylamino)ethyl acrylate, illustrating the role of these materials in applications ranging frombiomaterials to wastewater treatment. They introduced a new, hydrolytically labile, cationic monomer, 2-(dimethylamino)ethyl 2-hydroxymethyl acrylate (DHMA), to form homopolymers and copolymers. This research provides insight into the tunability of polymer hydrolysis, which is crucial for various applications (Ros et al., 2018).
Development of Specialized Monomers
Hashim et al. (2020) reported on the preparation of 3-(biphenyl)acrylates using a one-pot Suzuki cross-coupling–Wittig olefination reaction. These acrylates are crucial in the development of novel polymers with specific characteristics. This research demonstrates the versatility of acrylates in creating specialized monomers for targeted applications (Hashim et al., 2020).
Application in Non-Linear Optical (NLO) Materials
Rawat and Singh (2015) characterized a newly synthesized ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate (ECPHPA). They found it to have properties suitable for non-linear optical (NLO) response, demonstrating the potential of acrylate derivatives in the field of photonics and telecommunications (Rawat & Singh, 2015).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-phenylphenoxy)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-2-17(18)20-13-12-19-16-11-7-6-10-15(16)14-8-4-3-5-9-14/h2-11H,1,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZQKPWSBFZARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
72009-86-0 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-([1,1′-biphenyl]-2-yloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72009-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID601320423 | |
| Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate | |
CAS RN |
72009-86-0, 91442-24-9 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-([1,1'-biphenyl]-2-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(2-phenylphenoxy)ethyl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-2-ol, ethoxylated, esters with acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.735 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Poly[(methyl)(aminoethylaminopropyl)siloxane]-poly(dimethylsiloxane)](/img/structure/B3280562.png)
